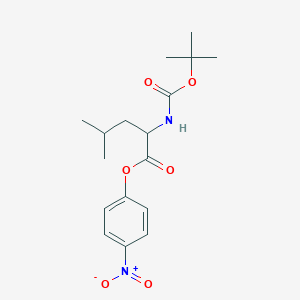

Boc-Leu-ONp

Description

Properties

IUPAC Name |

(4-nitrophenyl) 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-11(2)10-14(18-16(21)25-17(3,4)5)15(20)24-13-8-6-12(7-9-13)19(22)23/h6-9,11,14H,10H2,1-5H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKZUUZDQIKPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955131 | |

| Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3350-19-4 | |

| Record name | p-Nitrophenyl N-(tert-butoxycarbonyl)-L-leucinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003350194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl N-(tert-butoxycarbonyl)-L-leucinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Esterification Using Dicyclohexylcarbodiimide (DCC)

The most widely documented method involves activating Boc-Leu-OH (tert-butoxycarbonyl-L-leucine) with DCC, a carbodiimide coupling reagent, in the presence of 4-nitrophenol. The reaction proceeds via the formation of an O-acylisourea intermediate, which reacts with 4-nitrophenol to yield this compound.

Procedure:

-

Reagent Ratios: A molar ratio of 1:1.1:1.2 (Boc-Leu-OH : 4-nitrophenol : DCC) is employed to ensure complete conversion.

-

Solvent System: Tetrahydrofuran (THF) or dichloromethane (DCM) is used due to their ability to dissolve both polar and nonpolar reactants.

-

Reaction Conditions: The reaction is conducted at 0–5°C (ice-water bath) to minimize side reactions, such as epimerization or premature deprotection.

-

Workup: Post-reaction, dicyclohexylurea (DCU), a byproduct, is removed via filtration. The product is isolated by precipitation with methyl tert-butyl ether (MTBE) and recrystallized from ethyl acetate/MTBE mixtures.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 94% |

| Purity | >99% (HPLC) |

| Reaction Time | 4–6 hours |

This method is favored for its high efficiency and scalability, though it requires careful handling of moisture-sensitive reagents.

Alternative Coupling Reagents

While DCC remains the gold standard, alternative reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) have been explored. These reagents generate urea byproducts that are more soluble than DCU, simplifying purification. However, yields are marginally lower (85–90%) compared to DCC.

Industrial-Scale Production Methodologies

Industrial synthesis of this compound follows principles similar to laboratory methods but incorporates automation and process optimization:

-

Continuous Flow Systems: Large-scale reactors enable precise temperature control and reduce reaction times by 30–40% compared to batch processes.

-

In-Line Purification: Chromatography systems are integrated to remove DCU and unreacted starting materials, achieving purities >98% without manual intervention.

-

Solvent Recovery: THF and DCM are recycled via distillation, reducing environmental impact and production costs.

Case Study: A patent describing the synthesis of Fmoc-Leu-ONb (a structurally analogous compound) outlines a protocol yielding 94% product at a 10-mol scale. By adapting this methodology to Boc-Leu-OH, manufacturers achieve comparable efficiencies.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity directly impacts reaction kinetics and product stability:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 94 |

| DCM | 8.9 | 92 |

| DMF | 36.7 | 78 |

THF is optimal due to its moderate polarity and ability to stabilize the O-acylisourea intermediate.

Temperature and Reaction Time

Lower temperatures (0–5°C) suppress racemization but prolong reaction times. At 25°C, yields drop to 80–85% due to increased side reactions. Industrial protocols often use a gradient approach: initiating the reaction at 0°C and gradually warming to 10°C to balance speed and fidelity.

Purification and Characterization Techniques

Crystallization

Crude this compound is purified via antisolvent crystallization. Adding MTBE to a concentrated THF solution induces precipitation, yielding needle-like crystals. Recrystallization from ethyl acetate/hexane mixtures further enhances purity.

Analytical Methods

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>99%).

-

NMR: H NMR (CDCl₃) shows characteristic peaks at δ 1.40 (Boc group), δ 7.20–8.10 (4-nitrophenyl), and δ 4.30 (α-proton of leucine).

-

Mass Spectrometry: ESI-MS m/z calculated for C₁₃H₁₈N₂O₄ [M+H]⁺: 265.13; found: 265.15.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| DCC/THF | 94 | >99 | High |

| EDCl/DCM | 85 | 95 | Moderate |

| Industrial Continuous | 93 | 98 | Very High |

The DCC/THF system remains superior for small- and large-scale synthesis, whereas continuous flow methods excel in manufacturing environments.

Recent Advances in Synthesis Methodologies

Emerging strategies focus on green chemistry principles:

-

Mechanochemical Synthesis: Ball milling Boc-Leu-OH and 4-nitrophenol with DCC eliminates solvent use, achieving 88% yield in 2 hours.

-

Enzymatic Catalysis: Lipases (e.g., Candida antarctica Lipase B) catalyze esterification in aqueous-organic biphasic systems, though yields remain suboptimal (60–70%) .

Chemical Reactions Analysis

Hydrolysis Reactions

Boc-Leu-ONp undergoes hydrolysis under acidic or basic conditions, cleaving the nitrophenyl ester bond to yield Boc-protected leucine and 4-nitrophenol.

Key Findings:

- Basic Hydrolysis :

- Acidic Hydrolysis :

Data Table: Hydrolysis Conditions and Outcomes

| Condition | Reagent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Basic | 0.5 M NaOH | 25°C | 3 hr | 95 | |

| Acidic | 0.1 M HCl | 50°C | 4 hr | 85 |

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under strong acidic conditions, yielding free leucine derivatives.

Key Findings:

- Trifluoroacetic Acid (TFA) :

- HCl in Dioxane :

Mechanistic Insight:

Deprotection proceeds via protonation of the Boc group’s carbonyl oxygen, followed by elimination of isobutylene and CO₂. Scavengers (e.g., thiophenol) mitigate side reactions .

Nucleophilic Substitution

The nitrophenyl ester serves as an electrophile in peptide bond formation, reacting with amines (e.g., amino acid esters).

Key Findings:

- Peptide Coupling :

- Kinetic Advantage :

Data Table: Coupling Efficiency with Amines

| Nucleophile | Solvent | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|

| Glycine methyl ester | DMF | 24 | 92 | |

| Tyrosine methyl ester | THF | 48 | 85 |

Reduction of the Nitro Group

The nitrophenyl moiety can be reduced to an aminophenyl group under catalytic hydrogenation.

Key Findings:

-

Catalytic Hydrogenation :

- Reagents: H₂ gas, Pd/C (10% w/w).

- Conditions: 1 atm H₂, 25°C, 6–12 hours.

- Products: Boc-Leu-NHPh (aminophenyl ester).

-

Applications :

- The aminophenyl derivative serves as a precursor for photoactive probes or crosslinking agents.

Stability and Storage

- Thermal Stability : Stable at 2–8°C for >12 months.

- Decomposition : Prolonged exposure to moisture or light accelerates hydrolysis.

Scientific Research Applications

Key Applications

-

Peptide Synthesis

- Building Block : Boc-Leu-ONp is widely used as a building block in the synthesis of peptides and proteins. Its ability to protect the amino group allows for selective reactions during the assembly of complex peptide sequences.

- Synthesis Methodology : The compound is synthesized through the esterification of Boc-Leu with 4-nitrophenol, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane.

-

Enzyme Assays

- Substrate for Proteases : this compound acts as a substrate in enzyme assays to study protease activity. It enables researchers to investigate the kinetics and mechanisms of enzymes that cleave peptide bonds, providing insights into their biological functions and potential therapeutic targets.

-

Drug Development

- Peptide-based Therapeutics : The compound is utilized in developing peptide-based drugs. By allowing precise control over peptide synthesis, this compound aids in creating therapeutically valuable peptides that can act as hormones or signaling molecules .

- Case Study Example : Research has demonstrated the successful use of this compound in synthesizing analogs of vasopressin, which have shown promising pharmacological properties .

Comparative Data Table

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Peptide Synthesis | Building block for constructing peptides | Efficiently synthesizes complex peptide sequences |

| Enzyme Assays | Substrate for studying protease activity | Enables detailed kinetic studies |

| Drug Development | Facilitates creation of peptide-based therapeutics | Successful synthesis of vasopressin analogs |

Case Studies

- Peptide Synthesis Improvement

- Therapeutic Peptides

- Fluorescent Peptides

Mechanism of Action

Boc-Leu-ONp exerts its effects primarily through its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group of leucine, preventing unwanted side reactions during peptide assembly. The 4-nitrophenyl ester group facilitates the coupling of Boc-Leu with other amino acids or peptides through nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Boc-Leu-ONp belongs to a class of activated esters used in peptide synthesis. Below is a comparative analysis with two structurally and functionally similar compounds: Boc-Pro-ONp and p-nitrophenyl acetate .

| Parameter | This compound | Boc-Pro-ONp | p-Nitrophenyl Acetate |

|---|---|---|---|

| Structure | Boc-protected leucine ester | Boc-protected proline ester | Simple acetyl ester |

| Molecular Formula | C₁₇H₂₄N₂O₆ | C₁₆H₂₀N₂O₆ | C₈H₇NO₄ |

| Reactivity | Moderate (aliphatic side chain) | Lower (steric hindrance from cyclic Pro) | High (small, unhindered ester) |

| Solubility | Lipophilic (soluble in DMF, DCM) | Moderate (polarity from Pro ring) | Hydrophilic (soluble in aqueous buffers) |

| Stability | Stable under anhydrous conditions | Less stable (prone to diketopiperazine formation) | Hydrolyzes rapidly in water |

| Applications | Peptide synthesis, leucine-specific coupling | Proline-rich peptide synthesis | Small-molecule acylations, enzyme assays |

Key Research Findings

Reactivity in Peptide Coupling: this compound exhibits faster coupling kinetics compared to Boc-Pro-ONp due to reduced steric hindrance from leucine’s linear side chain. This makes it preferable for synthesizing peptides with bulky residues . In contrast, p-nitrophenyl acetate reacts 10–100× faster than this compound in aqueous environments, but its lack of amino protection limits its use in peptide synthesis .

Stability and Storage :

- This compound retains >95% activity after 6 months at −20°C, whereas Boc-Pro-ONp degrades by ~20% under the same conditions due to intramolecular cyclization .

- p-Nitrophenyl acetate has a shelf life of <1 month at room temperature due to hydrolysis .

Solubility and Solvent Compatibility :

- This compound’s lipophilicity allows compatibility with organic solvents like DCM and THF, enabling SPPS workflows. Boc-Pro-ONp requires polar aprotic solvents (e.g., DMF) for dissolution .

- p-Nitrophenyl acetate’s hydrophilicity restricts it to aqueous or mixed-solvent systems .

Functional Trade-offs

- Selectivity : this compound offers superior regioselectivity in peptide synthesis compared to simpler esters like p-nitrophenyl acetate, which may acylate unintended nucleophiles (e.g., serine or tyrosine residues) .

- Cost and Accessibility : p-Nitrophenyl acetate is cheaper and more readily available but lacks the versatility of Boc-protected derivatives for complex peptide architectures .

Biological Activity

Boc-Leu-ONp (tert-butoxycarbonyl-L-leucine 4-nitrophenyl ester) is a compound widely utilized in biochemical research, particularly in peptide synthesis and enzyme assays. Its biological activity is primarily linked to its role as a substrate for proteases and its application in drug development. This article explores the synthesis, mechanisms of action, and relevant research findings related to this compound.

This compound is synthesized through the esterification of Boc-Leu with 4-nitrophenol, typically using dicyclohexylcarbodiimide (DCC) as a coupling reagent in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction generally occurs in dichloromethane at room temperature, leading to high yields and purity when optimized for industrial production.

Chemical Structure:

- Molecular Formula: C₁₃H₁₈N₂O₄

- CAS Number: 3350-19-4

1. Peptide Synthesis

This compound serves as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group protects the amino group of leucine, preventing unwanted reactions during peptide assembly. This protection is easily removable under mild acidic conditions, making it versatile for various synthetic pathways.

2. Enzyme Assays

This compound is employed as a substrate in enzyme assays to study protease activity. For instance, studies have demonstrated that human cytomegalovirus (HCMV) protease can hydrolyze Boc-Xaa-ONp substrates, where Xaa can be various amino acids like alanine, leucine, or valine. The hydrolysis rate can be monitored by measuring the release of p-nitrophenol at 405 nm, providing insights into enzyme kinetics and substrate specificity .

The biological activity of this compound primarily involves its hydrolysis by proteolytic enzymes:

- Hydrolysis Reaction: The ester bond in this compound can be cleaved under acidic or basic conditions to yield Boc-Leu and 4-nitrophenol. This reaction is crucial for understanding how proteases interact with peptide substrates.

The hydrolysis process can be influenced by various factors such as pH, temperature, and the presence of specific ions or substrates.

Study on HCMV Protease

A significant study investigated the esterase activity of an HCMV protease mutant towards Boc-Xaa-ONp substrates. The results indicated that the mutant exhibited varying degrees of hydrolysis depending on the amino acid present at the Xaa position. For example, this compound showed substantial hydrolysis rates compared to other substrates, highlighting its utility in studying viral proteases .

Kinetic Studies

Kinetic analyses have shown that different substrates yield distinct and values when hydrolyzed by carboxypeptidase Y. The presence of leucine at specific positions within peptide substrates significantly affects these values, suggesting that this compound can serve as a model compound for understanding substrate-enzyme interactions .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Application Area |

|---|---|---|

| Boc-Gly-ONp | Glycine derivative | Peptide synthesis |

| Boc-Ala-ONp | Alanine derivative | Enzyme assays |

| Boc-Val-ONp | Valine derivative | Drug development |

This compound is unique due to its specific application in synthesizing leucine-containing peptides, which are critical for studying hydrophobic interactions in proteins.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Leu-ONp, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves coupling Boc-protected leucine with 4-nitrophenol using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous conditions. Key steps include:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

- Characterization : Confirm identity via H/C NMR (peaks for Boc group at ~1.4 ppm and nitrophenyl ester at ~8.2 ppm) and HPLC (>95% purity) .

- Reproducibility : Document solvent ratios, temperature, and reaction times meticulously. Cross-reference with protocols in peer-reviewed journals to validate conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Focus on Boc-group tert-butyl protons (singlet at 1.4 ppm) and nitrophenyl aromatic protons (doublets at 8.2–8.4 ppm). Compare with literature spectra for consistency .

- FT-IR : Confirm ester carbonyl stretch (~1740 cm) and nitro group absorbance (~1520 cm).

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradients) to assess purity and detect hydrolyzed byproducts (e.g., free leucine) .

Q. How can researchers assess this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Store aliquots at -20°C (control), 4°C, and room temperature.

- Monitor degradation via HPLC at intervals (0, 7, 30 days).

- Quantify residual active ester using UV-Vis (absorbance at 270 nm for nitrophenolate) .

Advanced Research Questions

Q. How can contradictions in reported reactivity of this compound across studies be systematically resolved?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting protocols side-by-side, controlling variables (e.g., solvent purity, moisture levels).

- Kinetic Studies : Use in situ IR or F NMR (if using fluorinated analogs) to track reaction progress and identify intermediates .

- Meta-Analysis : Apply Boolean operators (e.g., "this compound AND coupling efficiency NOT industrial") in databases like Web of Science to identify overlooked variables (e.g., steric effects in peptide sequences) .

Q. What strategies optimize this compound’s coupling efficiency in sterically hindered peptide synthesis?

- Methodological Answer :

- Additive Screening : Test coupling agents like HOBt or HOAt to reduce racemization.

- Solvent Optimization : Compare DMF, DCM, and THF for solubility and reaction rates.

- Temperature Modulation : Perform reactions at 0°C (to minimize side reactions) or RT, monitoring yields via LC-MS .

Q. How does this compound compare to other activated esters (e.g., OPfp, OSu) in terms of mechanistic pathways?

- Methodological Answer :

- Computational Modeling : Use DFT calculations to compare activation energies of acyl transfer.

- Kinetic Isotope Effects (KIE) : Study O-labeled esters to elucidate nucleophilic attack mechanisms.

- Cross-Validation : Synthesize model peptides with each ester and compare coupling yields under identical conditions .

Q. What are the ethical considerations when using this compound in biomedical research involving human-derived samples?

- Methodological Answer :

- Safety Protocols : Ensure MSDS-reviewed handling procedures (e.g., nitrophenol byproducts are toxic).

- Ethical Review : Submit protocols to institutional review boards (IRBs) if human cell lines are used, emphasizing waste disposal and exposure limits .

Methodological Frameworks

- PICO Framework : For comparative studies (e.g., Population: peptide sequences; Intervention: this compound; Comparison: OPfp ester; Outcome: coupling efficiency) .

- FINER Criteria : Ensure questions are Feasible (e.g., access to HPLC), Novel (e.g., mechanistic studies), and Relevant (e.g., applications in drug discovery) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.